Home > Products > Screening Compounds P95205 > N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034336-85-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Catalog Number: EVT-3131689
CAS Number: 2034336-85-9
Molecular Formula: C18H16N8O2
Molecular Weight: 376.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a novel compound with functional selectivity for specific non-α1 GABAA receptors. [] It acts as a subtype-selective modulator of these receptors, unlike non-selective benzodiazepines like diazepam. [] This compound displayed a low propensity to induce seizures in a precipitated withdrawal assay using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142), suggesting a reduced risk of physical dependence compared to traditional benzodiazepines. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is another novel compound exhibiting functional selectivity for certain non-α1 GABAA receptors. [] Similar to L-838,417, it demonstrates a reduced propensity for inducing seizures in the precipitated withdrawal assay compared to non-selective benzodiazepines. [] This characteristic indicates a potentially lower risk of physical dependence associated with SL651498.

N-[2-[2-(Heteroaryl)hydrazino]-2-oxoethyl]benzamides

  • Compound Description: This group of compounds represents a series of intermediates synthesized during the investigation of reactions between acylglycines and heteroarylhydrazines. [] These reactions aimed to produce acylamino-substituted fused 1,2,4-triazoles, which are valuable precursors for aminomethyl derivatives in heterocyclic synthesis. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. [] It exhibits favorable pharmacokinetic properties but also shows a high propensity for bioactivation, leading to glutathione conjugation and covalent binding to microsomal proteins. [] This bioactivation, primarily mediated by cytochrome P450 enzymes, raises concerns about potential toxicity. []
  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. The presence of this shared structural motif suggests that the target compound might also be susceptible to similar bioactivation pathways, particularly involving cytochrome P450 enzymes.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation while retaining its c-Met inhibitory activity and desirable pharmacokinetic properties. [] Although the primary metabolic transformation shifted towards the naphthyridine ring alkoxy substituent, Compound 2 still displayed glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []
  • Relevance: Similar to Compound 1, Compound 2 also features the [, , ]triazolo[4,3-b]pyridazine core, making it relevant to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. Comparing these structures highlights the challenges in modifying this core to mitigate bioactivation risks while preserving desired pharmacological properties.

Isoxazole and Pyrazole Analogs

  • Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric heterocycles, aiming to reduce bioactivation without compromising potency or pharmacokinetic properties. [] This strategy proved successful, as these analogs displayed diminished bioactivation while retaining desirable characteristics. []
  • Relevance: While these analogs are not explicitly detailed, their mention highlights a crucial structure-activity relationship: replacing the isothiazole ring within the [, , ]triazolo[4,3-b]pyridazine core can significantly impact bioactivation. This finding could guide modifications to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, exploring alternative heterocycles to potentially optimize its metabolic profile.

Properties

CAS Number

2034336-85-9

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

IUPAC Name

5-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide

Molecular Formula

C18H16N8O2

Molecular Weight

376.38

InChI

InChI=1S/C18H16N8O2/c27-18(14-8-15(28-24-14)12-2-1-6-19-9-12)21-13-5-7-25(10-13)17-4-3-16-22-20-11-26(16)23-17/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,27)

InChI Key

KEDYWKBRBGPDRY-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.